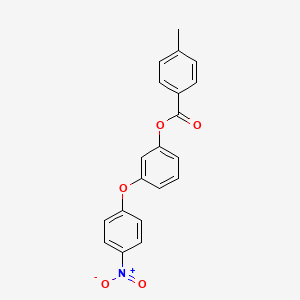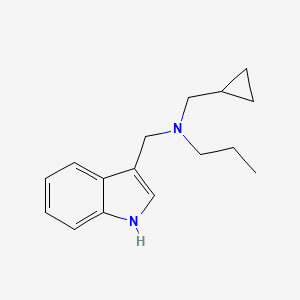
N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide involves the inhibition of the enzyme COX-2, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting the activity of this enzyme, this compound reduces inflammation and pain. In addition, this compound induces apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymatic reactions that lead to programmed cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. In animal studies, this compound has been shown to reduce inflammation and pain in models of rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia.
実験室実験の利点と制限
One advantage of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide is its specificity for COX-2 inhibition, which reduces the risk of side effects associated with non-specific COX inhibitors. In addition, this compound has been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further development.
One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in humans.
将来の方向性
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide. One direction is the development of new drugs based on the structure of this compound for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the potential synergistic effects of this compound with other drugs for the treatment of these diseases. Finally, further studies are needed to determine the optimal dosage and administration route for this compound in humans, as well as its potential side effects and drug interactions.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications for the treatment of inflammatory diseases and cancer. Its mechanism of action involves the inhibition of COX-2 and induction of apoptosis in cancer cells. Although further studies are needed to determine its optimal dosage and administration route in humans, this compound has shown low toxicity and high specificity for COX-2 inhibition, making it a promising candidate for further development.
合成法
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide involves the reaction of 5-tert-butyl-2-methoxyaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a yield of around 60%. The purity of the compound can be improved by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This makes this compound a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a potential candidate for the development of new drugs for the treatment of various types of cancer.
特性
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)11-7-8-13(19-4)12(10-11)17-15(18)14-6-5-9-20-14/h5-10H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNWSNFCIZDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4973538.png)
![ethyl 4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B4973548.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4973549.png)
![3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4973559.png)
![N-[(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B4973560.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B4973583.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4973601.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4973613.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![(1S*,4S*)-2-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4973634.png)
![5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973641.png)
![7-{[(4-fluorophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4973645.png)